6-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chloro group, a cyclohexenyl ethyl group, and a methoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the chloro group, and finally the attachment of the cyclohexenyl ethyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for treating certain diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CHLORO-N2-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-N-[2-(cyclohex-1-en-1-yl)ethyl]pyridine-2,4-diamine: Shares a similar structure but with a pyridine ring instead of a triazine ring.
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): A cyclohexene derivative with different functional groups.
Properties
Molecular Formula |
C18H22ClN5O |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
6-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H22ClN5O/c1-25-15-9-7-14(8-10-15)21-18-23-16(19)22-17(24-18)20-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H2,20,21,22,23,24) |
InChI Key |
DBUVUOFTPFPHOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CCCCC3)Cl |
Origin of Product |
United States |
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